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molecular formula C6H12O3 B147297 Methyl 3-hydroxy-2,2-dimethylpropanoate CAS No. 14002-80-3

Methyl 3-hydroxy-2,2-dimethylpropanoate

Cat. No. B147297
M. Wt: 132.16 g/mol
InChI Key: KJRFTNVYOAGTHK-UHFFFAOYSA-N
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Patent
US04405357

Procedure details

To a stirred solution of 30.0 grams (0.22 mole) of 3-chloro-2,2-dimethylpropionic acid in 100 ml of absolute methanol was added dropwise 35.6 grams (0.66 mole) of a methanolic solution 25% in sodium methoxide. The exothermic reaction caused the reaction mixture temperature to rise to 40°. Upon completion of addition the reaction mixture was heated at reflux for 4 hours, then cooled to ambient temperature where it was stirred for one hour. The reaction mixture was acidified with concentrated hydrochloric acid and 150 ml of water was added. The mixture was extracted with four portions of 100 ml each of methylene chloride. The combined extracts were dried with magnesium sulfate and filtered. The filtrate was concentrated under reduced pressure to give 20.8 grams of methyl 3-hydroxy-2,2-dimethylpropionate as an oil.
Quantity
30 g
Type
reactant
Reaction Step One
[Compound]
Name
methanolic solution
Quantity
35.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]([CH3:8])([CH3:7])[C:4]([OH:6])=[O:5].Cl.[OH2:10].[CH3:11]O>C[O-].[Na+]>[OH:10][CH2:2][C:3]([CH3:8])([CH3:7])[C:4]([O:6][CH3:11])=[O:5] |f:4.5|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
ClCC(C(=O)O)(C)C
Name
methanolic solution
Quantity
35.6 g
Type
reactant
Smiles
Name
Quantity
100 mL
Type
reactant
Smiles
CO
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
solvent
Smiles
C[O-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The exothermic reaction
CUSTOM
Type
CUSTOM
Details
to rise to 40°
ADDITION
Type
ADDITION
Details
Upon completion of addition the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 hours
Duration
4 h
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with four portions of 100 ml each of methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OCC(C(=O)OC)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 20.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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